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Compound of Interest

Compound Name:
1-[(Benzyloxy)carbonyl]-3-

methylazetidine-3-carboxylic acid

Cat. No.: B1525727 Get Quote

An In-Depth Technical Guide to 1-Cbz-3-methylazetidine-3-carboxylic Acid: Physicochemical

Properties and Spectroscopic Analysis for the Research Scientist

Abstract
This technical guide provides a comprehensive overview of 1-Cbz-3-methylazetidine-3-

carboxylic acid, a specialized heterocyclic building block of significant interest to researchers in

medicinal chemistry and drug development. The document details its core physicochemical

properties, provides an in-depth analysis of its expected spectroscopic profile (IR, NMR, MS),

and discusses its chemical reactivity and synthetic utility. Furthermore, this guide presents

standardized experimental protocols for its characterization and essential safety information,

serving as a vital resource for scientists working with this compound.

Introduction: The Value of Constrained Scaffolds
In the landscape of modern drug discovery, the use of conformationally constrained scaffolds is

a cornerstone of rational drug design. Azetidines, saturated four-membered nitrogen-containing

heterocycles, have emerged as valuable bioisosteres for various functional groups, offering a

unique vectoral orientation and improved physicochemical properties compared to more

flexible or planar analogues.[1] 1-Cbz-3-methylazetidine-3-carboxylic acid (CAS: 1143525-35-

2) is a prime example of a highly functionalized azetidine building block.[2] It incorporates three

key features:
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A conformationally rigid azetidine core that imparts specific spatial arrangements to

substituents.

A benzyloxycarbonyl (Cbz) protecting group on the nitrogen, which ensures stability during

synthetic manipulations and can be selectively removed.

A carboxylic acid moiety, providing a crucial handle for derivatization, such as amide bond

formation in the synthesis of peptide mimetics or other complex molecular architectures.[3]

This guide serves as a senior application scientist's perspective on the essential data and

methodologies required to effectively utilize this compound in a research setting.

Core Physicochemical Properties
The fundamental properties of 1-Cbz-3-methylazetidine-3-carboxylic acid are summarized

below. These data are critical for experimental design, including reaction setup, purification,

and storage.

Property Value Source

IUPAC Name

1-((benzyloxy)carbonyl)-3-

methylazetidine-3-carboxylic

acid

[2]

CAS Number 1143525-35-2 [2][4]

Molecular Formula C₁₃H₁₅NO₄ [2][4]

Molecular Weight 249.27 g/mol [2]

Appearance White to off-white solid [2][5]

Boiling Point 414.9 ± 45.0 °C (Predicted) [4]

Density 1.304 ± 0.06 g/cm³ (Predicted) [4]

pKa 4.26 ± 0.20 (Predicted) [4]

Storage
Store at 0-8 °C for long-term

stability
[2]
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Structural Elucidation & Spectroscopic Profile
Confirmation of the structure and purity of 1-Cbz-3-methylazetidine-3-carboxylic acid is

paramount before its use in any synthetic protocol. The following sections detail the expected

spectroscopic signatures.

Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for confirming the presence of key functional

groups. The spectrum is dominated by absorptions from the carboxylic acid and carbamate

moieties.[6]

Wavenumber
(cm⁻¹)

Vibration Type Functional Group Intensity/Shape

2500-3300 O-H Stretch
Carboxylic Acid

(dimer)
Very Broad, Strong

~1710 C=O Stretch Carboxylic Acid Strong, Sharp

~1690 C=O Stretch Carbamate (Cbz) Strong, Sharp

3030-3100 C-H Stretch Aromatic (Phenyl) Medium

2850-2960 C-H Stretch
Aliphatic (Methyl,

Azetidine)
Medium

1450-1550 C=C Stretch Aromatic Ring Medium

~1250 C-O Stretch
Carboxylic Acid /

Carbamate
Strong

The exceptionally broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid dimer

and is one of the most unambiguous features in the spectrum.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information, allowing for the assignment of every proton and

carbon in the molecule.
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¹H NMR: The proton spectrum will show distinct signals for each unique proton environment.

The acidic proton of the carboxylic acid is characteristically found at a very high chemical shift.

[7]

Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~10-12 Broad Singlet 1H H-OOC-

Highly

deshielded acidic

proton; signal

disappears on

D₂O exchange.

~7.35 Multiplet 5H Ar-H

Protons of the

phenyl ring on

the Cbz group.

~5.10 Singlet 2H Ph-CH₂-O

Benzylic protons

adjacent to the

carbamate

oxygen.

~4.0-4.2 Multiplet 4H Azetidine CH₂

Diastereotopic

protons of the

azetidine ring.

~1.50 Singlet 3H C-CH₃

Protons of the

methyl group at

the C3 position.

¹³C NMR: The carbon spectrum confirms the carbon skeleton and the presence of two distinct

carbonyl groups.[7]
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Chemical Shift (δ, ppm) Assignment Rationale

~175 C=O (Acid)
Quaternary carbonyl carbon of

the carboxylic acid.

~156 C=O (Carbamate)
Carbonyl carbon of the Cbz

protecting group.

~136 Ar-C (Quaternary)

Quaternary carbon of the

phenyl ring attached to the

benzylic CH₂.

~128 Ar-CH
Aromatic carbons of the phenyl

ring.

~67 Ph-CH₂-O
Benzylic carbon of the Cbz

group.

~55 Azetidine CH₂
Methylene carbons of the

azetidine ring.

~45 Azetidine C-CH₃
Quaternary C3 carbon of the

azetidine ring.

~22 C-CH₃
Methyl carbon at the C3

position.

Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural

information through fragmentation analysis.

Expected Molecular Ion: For Electrospray Ionization (ESI), one would expect to observe

[M+H]⁺ at m/z 250.11 or [M-H]⁻ at m/z 248.09.

Plausible Fragmentation: Common fragmentation pathways include the neutral loss of CO₂

(44 Da) from the carboxylic acid, and the cleavage of the benzylic C-O bond, leading to a

prominent fragment corresponding to the tropylium ion (m/z 91).

Chemical Reactivity and Synthetic Utility
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The utility of this compound stems from the orthogonal reactivity of its functional groups.

Carboxylic Acid Derivatization: The -COOH group is the primary site for synthetic

elaboration. It readily participates in standard coupling reactions (e.g., using EDC/HOBt or

HATU) with amines to form amide bonds, making it an ideal building block for creating novel

peptide analogues or linking to other molecular scaffolds.

Cbz-Group Deprotection: The Cbz group is a robust protecting group for the azetidine

nitrogen. It is stable to a wide range of acidic and basic conditions. Its primary mode of

removal is via catalytic hydrogenation (e.g., H₂, Pd/C), which cleanly yields the free

secondary amine without affecting the rest of the molecule. This allows for subsequent

functionalization at the nitrogen position.

Experimental Protocols for Characterization
To ensure the quality and identity of the material, the following protocols are recommended.

Protocol 5.1: Purity Assessment by High-Performance
Liquid Chromatography (HPLC)

Objective: To determine the purity of the compound via UV detection. This method validates

the material's suitability for quantitative experiments.

Methodology:

System: A standard HPLC system with a UV detector.

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

Mobile Phase B: 0.1% TFA in Acetonitrile.

Gradient: 5% to 95% B over 15 minutes.

Flow Rate: 1.0 mL/min.

Detection: 254 nm (for the phenyl ring of the Cbz group).
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Sample Preparation: Prepare a ~1 mg/mL solution in a 1:1 mixture of Mobile Phase A and

B.

Analysis: Inject 10 µL and integrate the peak area to calculate purity.

Protocol 5.2: Structural Confirmation by NMR
Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the molecular

structure.

Methodology:

Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean vial.

Dissolution: Add ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

DMSO-d₆ is often preferred as it reliably dissolves both the starting material and ensures

the acidic proton is observable.

Transfer: Transfer the solution to a 5 mm NMR tube.

Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC)

on a 400 MHz or higher spectrometer.

Data Processing: Process the data, referencing the residual solvent peak (e.g., DMSO at

2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Visualization and Workflows
Visual aids are essential for understanding molecular structure and experimental processes.

Diagram 1: 2D representation of 1-Cbz-3-methylazetidine-3-carboxylic acid.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1525727?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Receive Compound

Visual Inspection
(Color, Form)

Solubility Test
(For NMR/HPLC)

Purity Analysis
(HPLC Protocol 5.1)

Structural Analysis
(NMR, MS, IR Protocols)

Data Interpretation
& Structure Confirmation

Release for Synthesis

Click to download full resolution via product page

Diagram 2: Standard analytical workflow for compound validation.

Safety and Handling
As with any laboratory chemical, proper handling is essential. Based on supplier safety data,

this compound should be treated with care.

GHS Pictogram: GHS07 (Exclamation Mark)[2]

Hazard Statements:

Harmful if swallowed.[2]
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Causes skin irritation.[2]

Causes serious eye irritation.[2]

May cause respiratory irritation.[2]

Precautionary Statements:

Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

Wash hands thoroughly after handling.[2]

Use only outdoors or in a well-ventilated area.

Wear protective gloves, eye protection, and face protection.[2]

Always consult the material safety data sheet (MSDS) provided by the supplier before handling

the compound.

Conclusion
1-Cbz-3-methylazetidine-3-carboxylic acid is a highly valuable and versatile building block for

chemical and pharmaceutical research. Its unique combination of a constrained azetidine core,

a carboxylic acid handle, and a stable protecting group makes it an attractive starting material

for synthesizing novel compounds with potential therapeutic applications. A thorough

understanding of its physicochemical and spectroscopic properties, as outlined in this guide, is

the first step toward its successful and innovative application in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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